N-cyclopentyl-3,3-diphenylpropanamide
Description
N-Cyclopentyl-3,3-diphenylpropanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a cyclopentyl group at the amide nitrogen and two phenyl groups at the β-carbon position. The cyclopentyl moiety likely enhances lipophilicity, influencing solubility and bioavailability, while the diphenyl groups may contribute to steric hindrance and π-π interactions in biological or synthetic applications.
Properties
Molecular Formula |
C20H23NO |
|---|---|
Molecular Weight |
293.4g/mol |
IUPAC Name |
N-cyclopentyl-3,3-diphenylpropanamide |
InChI |
InChI=1S/C20H23NO/c22-20(21-18-13-7-8-14-18)15-19(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-12,18-19H,7-8,13-15H2,(H,21,22) |
InChI Key |
HEYNZSIUSILYOQ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CCC(C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Substituent Impact on Reactivity : Chlorine (5d) and tert-butylperoxy (4f) groups introduce electrophilic or radical-reactive sites, whereas the cyclopentyl group in the target compound may enhance metabolic stability .
- Biological Activity : β'-Phenylfentanyl’s phenethylpiperidinyl group confers potent opioid activity, contrasting with the cyclopentyl analog’s unexplored pharmacological profile .
Physicochemical Properties
- Lipophilicity : The cyclopentyl group increases logP compared to phenyl or chlorophenyl analogs, as seen in N-(3-chlorophenyl)-3-cyclopentylpropanamide (logP ~3.5) .
- Solubility: Bulky substituents (e.g., tert-butylperoxy in 4f) reduce aqueous solubility, while polar groups like acetoxyimino (1v) improve it marginally .
- Stability : Peroxide-containing analogs (4f) are prone to decomposition, whereas the cyclopentyl group likely enhances stability under ambient conditions .
Spectroscopic Data (Inferred)
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